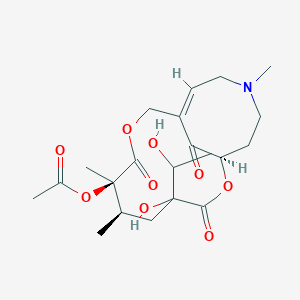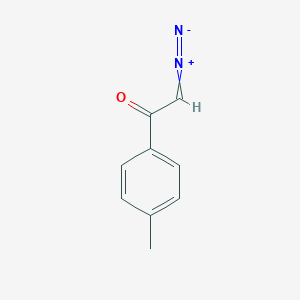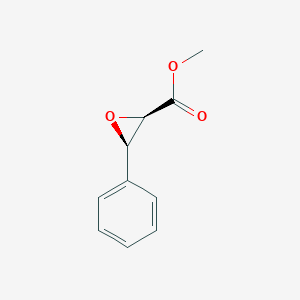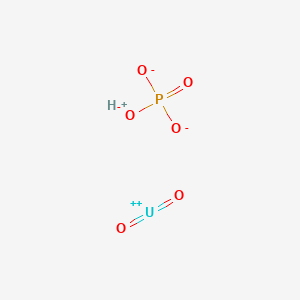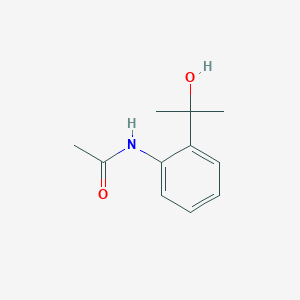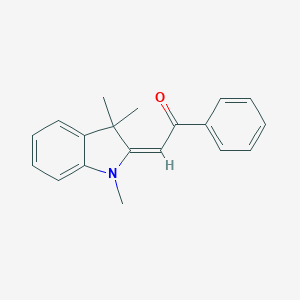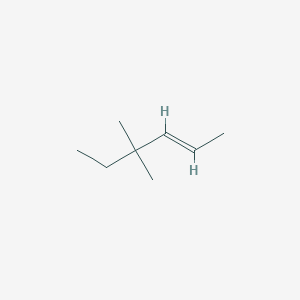![molecular formula C20H25ClN2OS B232049 1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B232049.png)
1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol is a chemical compound that is used in scientific research. It is also known as TAK-659 and is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is important for the survival and proliferation of B-cells. The inhibition of BTK by TAK-659 has potential applications in the treatment of various B-cell malignancies.
Mecanismo De Acción
TAK-659 selectively inhibits BTK, which is a key enzyme in the BCR signaling pathway. The BCR signaling pathway is important for the survival and proliferation of B-cells. Inhibition of BTK by TAK-659 disrupts BCR signaling, leading to the induction of apoptosis in B-cells.
Biochemical and physiological effects:
TAK-659 has been shown to have potent and selective inhibitory activity against BTK. It has also been shown to induce apoptosis in B-cells. TAK-659 has been evaluated in preclinical studies and has demonstrated antitumor activity in animal models of B-cell malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TAK-659 in lab experiments include its potency and selectivity for BTK. TAK-659 has also been extensively studied in preclinical models of B-cell malignancies, which makes it a valuable tool for research. The limitations of using TAK-659 in lab experiments include its complex synthesis process and the need for expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research on TAK-659. One potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 may also have potential applications in other B-cell-related disorders, such as autoimmune diseases. Further research is needed to evaluate the safety and efficacy of TAK-659 in clinical trials. Additionally, there is a need for the development of more potent and selective inhibitors of BTK for use in research and clinical applications.
Métodos De Síntesis
The synthesis of 1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol has been described in the literature. The synthesis involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis is a complex process and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of B-cell malignancies. It has been shown to inhibit BTK activity and disrupt BCR signaling, leading to the induction of apoptosis (programmed cell death) in B-cells. TAK-659 has also been shown to have antitumor activity in animal models of B-cell malignancies.
Propiedades
Fórmula molecular |
C20H25ClN2OS |
|---|---|
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
1-[5-chloro-2-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]sulfanylphenyl]ethanol |
InChI |
InChI=1S/C20H25ClN2OS/c1-15(24)18-13-17(21)7-8-20(18)25-19-6-4-3-5-16(19)14-23-11-9-22(2)10-12-23/h3-8,13,15,24H,9-12,14H2,1-2H3 |
Clave InChI |
HLFMMWPCGGOWJR-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C=CC(=C1)Cl)SC2=CC=CC=C2CN3CCN(CC3)C)O |
SMILES canónico |
CC(C1=C(C=CC(=C1)Cl)SC2=CC=CC=C2CN3CCN(CC3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



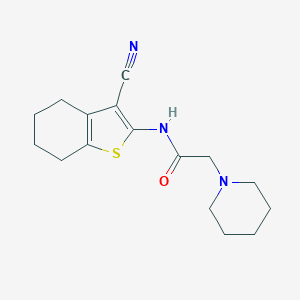
![(2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one](/img/structure/B231976.png)
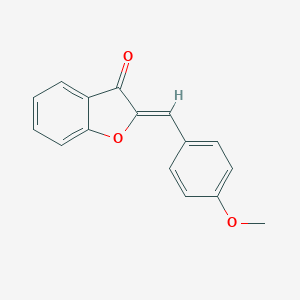
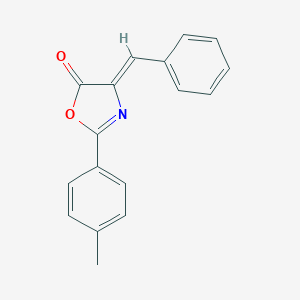
![2-[3-(Trifluoromethyl)anilino]benzamide](/img/structure/B231983.png)
![4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide](/img/structure/B231992.png)
